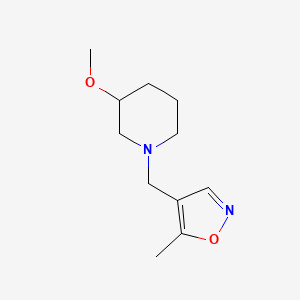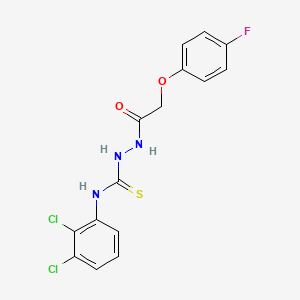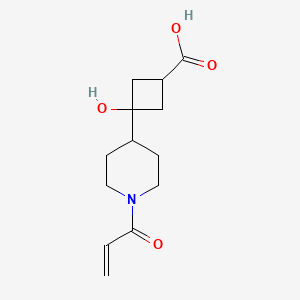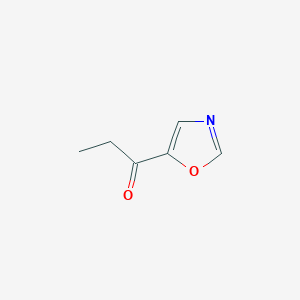
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine, also known as FNA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been shown to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Mecanismo De Acción
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine works by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine transporters, this compound has also been shown to increase the release of dopamine and norepinephrine in the brain. This can lead to increased alertness, improved cognitive function, and enhanced mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine in lab experiments is its potency as a dopamine and norepinephrine transporter inhibitor. This makes it a useful tool for studying the effects of these neurotransmitters on the brain and body. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. One area of interest is in the development of new treatments for ADHD and depression based on the compound's ability to inhibit dopamine and norepinephrine transporters. Another area of interest is in the study of the long-term effects of this compound on the brain and body. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and reduce the cost of production.
Métodos De Síntesis
The synthesis of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (R)-1-amino-2-propanol in the presence of a reducing agent. The resulting product is purified using a combination of column chromatography and recrystallization. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the study of dopamine and norepinephrine transporters. This compound has been shown to be a potent inhibitor of these transporters, which could be useful in the development of new treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
(2R)-2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)



![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)
